molecular formula C26H28ClNO B094539 Zuclomiphene CAS No. 15690-55-8

Zuclomiphene

Número de catálogo B094539
Número CAS: 15690-55-8
Peso molecular: 406 g/mol
Clave InChI: GKIRPKYJQBWNGO-QPLCGJKRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Zuclomiphene Description and Analysis

Serum Concentrations in Therapy

Zuclomiphene is one of the two isomers of clomiphene citrate, a drug commonly used for ovulation induction in anovulatory infertile women. A study showed that zuclomiphene levels increased progressively across three consecutive cycles of clomiphene citrate treatment and then plateaued, while enclomiphene levels were undetectable. This suggests an isomer-specific systemic accumulation of zuclomiphene during treatment .

Estrogenic and Antiestrogenic Effects

Zuclomiphene has been found to have both estrogenic and antiestrogenic effects on gonadotropin secretion by ovine pituitary cells in culture. It acted as an estrogen agonist by sensitizing cultures to LHRH, and as an estrogen antagonist by blocking the inhibitory effects of E2 on FSH secretion. This dual role indicates that zuclomiphene may be useful for dissociating the effects of estrogen on FSH and LH in vivo .

Impact on Cholesterol Formation

Research has indicated that zuclomiphene can affect cholesterol formation in the developing central nervous system (CNS) of rats. It was observed to lower sterol content in the CNS and led to the accumulation of desmosterol and zymosterol, suggesting an interference with cholesterol biosynthesis .

Relationship with Ovulation Induction

A study evaluating the relationship between plasma concentrations of zuclomiphene and ovulation induction found that zuclomiphene concentrations were not predictive of the ovulation response to clomiphene citrate or of the dose requirement. This suggests that other factors may be involved in the ovulation induction process .

Effects on Oestradiol Synthesis

Zuclomiphene has been shown to significantly reduce both basal and LH-stimulated oestradiol synthesis in human granulosa cells. This indicates that zuclomiphene can directly inhibit oestradiol synthesis, which may have implications for its use in fertility treatments .

Effects on Progesterone Secretion

In ovine luteal cells, zuclomiphene exhibited dose-dependent inhibitory effects on both basal and gonadotrophin-stimulated progesterone secretion. This suggests that zuclomiphene, like its isomer enclomiphene, may inhibit 3beta-hydroxysteroid dehydrogenase activity and act as an estrogen agonist .

Differential Responses in Estrogen Target Tissues

Zuclomiphene has been found to have potent estrogen agonist effects on various estrogen target tissues, including bone. It was effective in improving cancellous bone volume and architecture, indicating that it may have beneficial effects on nonreproductive tissues in ovariectomized rats .

Pharmacokinetics

The pharmacokinetics of zuclomiphene have been studied, revealing that plasma concentrations of zuclomiphene exceeded those of enclomiphene, suggesting slower elimination of the former. This pharmacokinetic profile is important for understanding the drug's effects and optimizing its use in clinical settings .

Aplicaciones Científicas De Investigación

  • Zuclomiphene has been studied for its potential estrogenic effects. A study found that zuclomiphene and enclomiphene, another isomer, did not induce sexual receptivity in estrogen-untreated female lizards, suggesting limitations in their estrogenic activity (Tokarz & Crews, 1982).

  • In the context of fertility treatments, the relationship between plasma concentrations of zuclomiphene and ovulation outcomes in anovulatory women was investigated. The study concluded that the concentrations of zuclomiphene were not predictive of ovulation response to clomiphene citrate (Ghobadi et al., 2009).

  • The pharmacokinetics of intravenous clomiphene isomers, including zuclomiphene, were studied, providing insights into the drug's metabolism and distribution (Szutu et al., 1989).

  • Zuclomiphene was found to have potent estrogenic effects on various tissues, including bone, in ovariectomized rats, suggesting its potential in treating osteopenia (Turner et al., 1998).

  • Another study examined the effect of zuclomiphene on cholesterol formation in the developing central nervous system of rats, highlighting its impact on sterol content and composition in the brain (Ramsey et al., 1977).

  • Zuclomiphene's effects on mouse embryos fertilized in vitro and in vivo were studied, revealing its potential gamete/embryo toxicity at high concentrations (Schmidt et al., 1986).

  • The pharmacokinetic profile of zuclomiphene in anovulatory infertile women was investigated, providing valuable data for individualizing clomiphene citrate therapy (Young et al., 1999).

Safety And Hazards

Zuclomiphene citrate is for research use only, not for human or veterinary use .

Direcciones Futuras

Zuclomiphene significantly raised serum testosterone and gonadotropin levels in healthy men and thus can be abused as a performance-enhancing drug . Such abuse is detectable in urine for ≥4 months following short-term use . The clear but unexpected role of zuclomiphene as both E2 agonist (as measured by LH secretion) and antagonist (as measured by FSH secretion) suggests that zuclomiphene may be an especially useful compound for dissociating the effects of E2 on FSH and LH in vivo, at least in sheep .

Propiedades

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIRPKYJQBWNGO-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317947
Record name Zuclomiphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

CLOMIPHENE...AFFECTS SPERMIOGENESIS @ PRIMARY SPERMATOCYTE LEVEL. DOSE USED WAS 7.25 MG/DAY. EFFECT IS THOUGHT TO BE DUE TO ESTROGENICITY MEDIATED VIA HYPOTHALAMO-HYPOPHYSEAL AXIS..., The antiestrogens tamoxifen and clomiphene are used primarily for the treatment of breast cancer and female infertility, respectively. These agents are used therapeutically for their antiestrogenic actions, but they can produce estrogenic as well as antiestrogenic effects. Both agents competitively block estradiol binding to its receptor, but the specific pharmacological activity they produce depends upon the species, the tissue, and the cellular endpoint measured. Consequently, these agents act as antagonists, agonists, or partial agonists depending upon the context in which they are used., Clomiphene and tamoxifen clearly bind to the estrogen receptor and can prevent the binding of estrogens. However, there are indications that the drugs and estradiol may interact with overlapping but slightly different regions of the ligand binding site of the estrogen receptor. Depending upon the specific cellular context and gene in question, antiestrogen binding may yield a receptor complex that has full, partial, or no intrinsic activity., Clomiphene may stimulate ovulation in women with an intact hypothalamic-pituitary-ovarian axis and adequate endogenous estrogens who have failed to ovulate. In these cases, it is thought that the drug opposes the negative feedback of endogenous estrogens resulting in increased gonadotropin secretion and ovulation. Most studies indicate that clomiphene increases the amplitude of LH and FSH pulses, without a change in pulse frequency. This suggests the drug is acting largely at the pituitary level to block inhibitory actions of estrogen on gonadotropin release from the gland and/or is somehow causing the hypothalamus to release larger amounts of gonadotropin-releasing hormone per pulse., Initial animal studies with clomiphene showed slight estrogenic activity and moderate antiestrogenic activity, but the most striking effect was the inhibition of the pituitary's gonadotropic function. In both male and female animals, the compound acted as a contraceptive.
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Clomifene

CAS RN

15690-55-8, 911-45-5
Record name Zuclomiphene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15690-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuclomiphene [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclomiphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clomifene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZUCLOMIPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JU1DU3652
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 116.5-118 °C /CITRATE/
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zuclomiphene
Reactant of Route 2
Reactant of Route 2
Zuclomiphene
Reactant of Route 3
Reactant of Route 3
Zuclomiphene
Reactant of Route 4
Reactant of Route 4
Zuclomiphene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Zuclomiphene
Reactant of Route 6
Reactant of Route 6
Zuclomiphene

Citations

For This Compound
740
Citations
SL Young, MS Opsahl, MA Fritz - Fertility and sterility, 1999 - Elsevier
… Result(s): Cycle day 3 zuclomiphene levels were … of zuclomiphene across consecutive cycles of treatment. The combined maximum concentration of enclomiphene and zuclomiphene …
Number of citations: 148 www.sciencedirect.com
S Helo, J Mahon, J Ellen, R Wiehle… - BJU …, 2017 - Wiley Online Library
Objectives To determine the relative concentrations of enclomiphene ( ENC ) and zuclomiphene ( ZUC ) isomers in men with hypogonadism on long‐term clomiphene citrate ( CC ) …
GE Schmidt, MH Kim, R Mansour, L Torello… - American journal of …, 1986 - Elsevier
… zuclomiphene and enclomiphene have not been well studied in the human, most reports associate zuclomiphene … It is interesting therefore that zuclomiphene citrate is considered to be …
Number of citations: 38 www.sciencedirect.com
RT Turner, GL Evans, JP Sluka, MD Adrian… - …, 1998 - academic.oup.com
The substituted triphenylethylene antiestrogen clomiphene (CLO) prevents cancellous bone loss in ovariectomized (OVX’d) rats. However, CLO is a mixture of two stereoisomers, …
Number of citations: 50 academic.oup.com
M Szutu, DJ Morgan, M McLeish… - British journal of …, 1989 - ncbi.nlm.nih.gov
… (1986), in a bioequivalence study of three tablet formulations of clomiphene (containing 33% zuclomiphene and 67% enclomiphene), found that plasma concentrations of zuclomiphene …
Number of citations: 24 www.ncbi.nlm.nih.gov
C Ghobadi, S Amer, H Lashen, MS Lennard… - Fertility and sterility, 2009 - Elsevier
OBJECTIVE: To investigate the relationship between the plasma concentrations of clomiphene citrate (CC) isomers zu- (Zu) and enclomiphene (En), and ovulation outcome. DESIGN: …
Number of citations: 16 www.sciencedirect.com
ESUR HUANG, WL MILLER - Endocrinology, 1983 - academic.oup.com
… zuclomiphene as both E2 agonist (as measured by LH secretion) and antagonist (as measured by FSH secretion) suggests that zuclomiphene … the fact that zuclomiphene can affect two …
Number of citations: 42 academic.oup.com
RP Dickey, DE Holtkamp - Human Reproduction Update, 1996 - academic.oup.com
… Mean plasma concentration of zuclomiphene after … Zuclomiphene is mildly oestrogenic, as well as anti-oestrogenic, while enclomiphene is entirely anti-oestrogenic. Zuclomiphene is …
Number of citations: 314 academic.oup.com
RB Ramsey, M Fredericks… - Journal of …, 1977 - Wiley Online Library
The effect of zuclomiphene, a hypocholesterolemic agent, on developing rat CNS cholesterol biosynthesis was examined. Sterol content and composition was studied in relation to age …
Number of citations: 12 onlinelibrary.wiley.com
A Karadeolian, M Emmett, F Souza… - … Process Research & …, 2022 - ACS Publications
… to the highly selective synthesis of zuclomiphene. The use of the Grignard … zuclomiphene. Alternative routes were then explored to overcome this issue to yield high-purity zuclomiphene…
Number of citations: 3 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.